Home > Products > Screening Compounds P137998 > H-D-Phe(4-Guad-Pmc)-OH
H-D-Phe(4-Guad-Pmc)-OH - 1241679-45-7

H-D-Phe(4-Guad-Pmc)-OH

Catalog Number: EVT-3130165
CAS Number: 1241679-45-7
Molecular Formula: C24H32N4O5S
Molecular Weight: 488.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

H-D-Asp-[γCONH]-D-Ala-L-Phe-Gly-OH

    Compound Description: H-D-Asp-[γCONH]-D-Ala-L-Phe-Gly-OH is a retro-enantiomeric analogue of achatin-I. A γ-amide bond is present at the D-Asp residue. This peptide adopts a β-turn conformation and its loop shape is similar to that of achatin-I [].

D-alpha-Hydroxyacyl-prolyl-arginals

    Compound Description: D-alpha-Hydroxyacyl-prolyl-arginals are a new type of analogue of D-Phe-Pro-Arg-H. These analogues are stable as their terminal group is OH. Some examples include compounds containing mandelic acid (Man), diphenyllactic acid (Dpl), hexahydrophenyllactic acid (Hpl), or hexahydromandelic acid (Hma) [].

N-formyl-L-methionine-D-phenylalanine

    Compound Description: N-formyl-l-methionine-d-phenylalanine is a heterochiral peptide which crystallizes in an extended β-sheet conformation [].

[(3)H]Tyr-Tic-(2S,3R)-beta-MePhe-Phe-OH

    Compound Description: [(3)H]Tyr-Tic-(2S,3R)-beta-MePhe-Phe-OH is a novel, highly potent, peptidomimetic delta-opioid radioantagonist. This compound displayed high affinity for delta-opioid receptors in rat brain membranes in receptor binding assays [].

N(alpha)-amidino-Tyr-D-Arg-Phe-MebetaAla-OH (ADAMB)

    Compound Description: N(alpha)-amidino-Tyr-D-Arg-Phe-MebetaAla-OH (ADAMB) is a novel dermorphin tetrapeptide. It is a strong analgesic, displaying stronger activity than morphine, after subcutaneous and oral administration [].

H-Tyr-Proψ(CH2-NH)Phe-Pro-Gly-OH

    Compound Description: H-Tyr-Proψ(CH2-NH)Phe-Pro-Gly-OH is a morphiceptin and β‐casomorphin‐5 analogue containing a reduced peptide bond. It acts as a μ antagonist [, ].

Boc-Ala-ψ(CH2S)-Phe-OH

    Compound Description: Boc-Ala-ψ(CH2S)-Phe-OH is a peptide surrogate containing a thiomethylene dipeptide analogue. The thiomethylene dipeptide analogue possesses a C alpha i...C alpha i+1 distance somewhat smaller than in the extended amide counterpart [, ].

H-D-Thr-Phe-NH-CH2-C6H5

    Compound Description: H-D-Thr-Phe-NH-CH2-C6H5 is a dipeptide benzyl amide which inhibits chymotrypsin strongly (K1 = 4.5 x 10(-6) M) in a competitive manner [].

Homopeptides from Cα‐methyl, Cα‐benzylglycine [(αMe)Phe]n

    Compound Description: These are homopeptides of the chiral, Cα, α-disubstituted glycine Cα‐methyl, Cα‐benzylglycine [(αMe)Phe]. All (αMe)Phe residues prefer ϕ,ψ torsion angles in the helical region of the conformational map. Examples include the dipeptide methylamide and the tripeptide carboxylic acid [].

Ac-GMGHG-OH, Boc-R(Aloc)2-C(Pal)-OH, H-C (1)-NEt2·H-C (1)-NEt2, APAP (AAPP), and GAFQ

    Compound Description: Ac-GMGHG-OH, Boc-R(Aloc)2-C(Pal)-OH, H-C (1)-NEt2·H-C (1)-NEt2, APAP (AAPP), and GAFQ are short peptides found in Acacia honey [].

    Compound Description: represents the protonated C-terminally methyl esterified leucine enkephalin [].

[P-X-Phe, Nle10]NKA(4-10), [D-Phe6,Nle10]NKA(4-10), [Chex-Ala6,Nle10]NKA(4-10) and [Trp6,Nle10]NKA(4-10).

    Compound Description: These compounds are para-substituted Phe analogues of [Nle10]NKA(4-10) [].

N-Boc-l-Phe-dehydro-Abu-NH-CH3

    Compound Description: N-Boc-l-Phe-dehydro-Abu-NH-CH3 is a peptide containing a dehydro-Abu residue at the (i+ 2) position [].

Tyr‐Gly‐Gly‐Phe (TGGP) and Gly‐Gly‐Phe‐Leu (GGPL)

    Compound Description: Tyr‐Gly‐Gly‐Phe (TGGP) and Gly‐Gly‐Phe‐Leu (GGPL) are enkephalin fragments [].

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester (JMV180)

    Compound Description: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester (JMV180) is an analog of the C-terminal octapeptide of cholecystokinin (CCK-8) [].

Ac-Nle-Asp-His-d-Phe-Arg-Trp-Gly-Lys(DOTA)-d-Asp-d-Asp-OH (DOTA-NAP-d-Asp-d-Asp) and DOTA-Gly-Tyr(P)-Nle-Asp-His-d-Phe-Arg-Trp-NH2 (DOTA-Phospho-MSH2-9)

    Compound Description: Ac-Nle-Asp-His-d-Phe-Arg-Trp-Gly-Lys(DOTA)-d-Asp-d-Asp-OH (DOTA-NAP-d-Asp-d-Asp) and DOTA-Gly-Tyr(P)-Nle-Asp-His-d-Phe-Arg-Trp-NH2 (DOTA-Phospho-MSH2-9) are novel peptides designed as α-melanocyte-stimulating hormone analogs [].

3,4-di-O-Me-alpha-L-Rhap-(1-->1)[R-C(21)H(43)CH(OH)CH(2)CO-D-Phe-[4-O-Me-alpha-L-Rhap-(1-->4)-2-O-Me-alpha-L-Fucp-(1-->3)-alpha-L-Rhap-(1-->2)-6-deoxy-alpha-L-Talp-(1-->3)]-D-allo-Thr-D-Ala-L-Alaol]

    Compound Description: 3,4-di-O-Me-alpha-L-Rhap-(1-->1)[R-C(21)H(43)CH(OH)CH(2)CO-D-Phe-[4-O-Me-alpha-L-Rhap-(1-->4)-2-O-Me-alpha-L-Fucp-(1-->3)-alpha-L-Rhap-(1-->2)-6-deoxy-alpha-L-Talp-(1-->3)]-D-allo-Thr-D-Ala-L-Alaol is a glycopeptidolipid (GPL) present in the cell wall of Mycobacterium avium Serovar 4 [].

H-Arg-Pro-Pro-Gly-Phe-Ser-D-BT-Arg-OH and H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-BT-Arg-OH (JMV1116)

    Compound Description: H-Arg-Pro-Pro-Gly-Phe-Ser-D-BT-Arg-OH and H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-BT-Arg-OH (JMV1116) are bradykinin analogues in which the Pro-Phe dipeptide was replaced by the (3S)[amino]-5-(carbonylmethyl)-2,3-dihydro-1, 5-benzothiazepin-4(5H)-one (D-BT) moiety [].

(RS)-Phenylalaninamide, (R)-phenylalanine, 4-OH, 4-F, 3-F, and 2-F-Phe

    Compound Description: (RS)-Phenylalaninamide, (R)-phenylalanine, 4-OH, 4-F, 3-F, and 2-F-Phe are phenylalanine derivatives used to synthesize (R)-phenylalanine and non-natural (R)-phenylalanine derivatives by dynamic kinetic resolution (DKR) [].

Boc-D-Orn-Phe-D-Pro-Gly-OH and Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH

    Compound Description: Boc-D-Orn-Phe-D-Pro-Gly-OH and Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH are tetra- and pentapeptide sequences, respectively, corresponding to beta-casomorphins [].

[Nle4, d-Phe7]-α-MSH, Ac-[Nle4, d-Phe7]-α-MSH4–11-NH2, Ac-[Nle4, d-Phe7]-α-MSH4–10-NH2, Ac-[d-Phe7]-α-MSH5–11-NH2, Ac-[Nle4]-α-MSH4–10-NH2 , Ac-[Nle4]-α-MSH4–11-NH2, Ac-α-MSH4–10-NH2, and Ac-α-MSH5–11-NH2

    Compound Description: These compounds are α-melanotropin (α-MSH) analogues that have been synthesized and tested for their melanotropin activities [].

cyclo-[(CH(2))(3)CO-Gly(1)-His(2)-D-Phe(3)-Arg(4)-D-Trp(5)-Cys(S-)(6)]-Asp(7)-Arg(8)-Phe(9)-Gly(10)-NH(2)

    Compound Description: cyclo-[(CH(2))(3)CO-Gly(1)-His(2)-D-Phe(3)-Arg(4)-D-Trp(5)-Cys(S-)(6)]-Asp(7)-Arg(8)-Phe(9)-Gly(10)-NH(2) is a cyclic truncated γ-MSH analogue with a thioether bridge incorporated between a cysteine side chain and an N-terminal bromoacyl group. This compound acts as a potent antagonist and receptor selective agent for the human melanocortin 1 receptor (hMC1R) [].

Coumarinic-based and phenylpropionic acid-based cyclic prodrugs of [Leu5]-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) and DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH)

    Compound Description: Coumarinic-based and phenylpropionic acid-based cyclic prodrugs of [Leu5]-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) and DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) are opioid peptides. The coumarinic-based and phenylpropionic acid-based cyclic prodrugs displayed enhanced membrane permeability compared to the corresponding opioid peptides [].

H-Tyr-D-Ala-Gly-Phe-Leu-OH, H-Tyr-D-Arg-Phe-Gly-OH and H-Tyr-D-Arg-Phe-sarcosine(Sar)-OH

    Compound Description: H-Tyr-D-Ala-Gly-Phe-Leu-OH, H-Tyr-D-Arg-Phe-Gly-OH and H-Tyr-D-Arg-Phe-sarcosine(Sar)-OH are D-Arg2-substituted tetrapeptides that act as opioids. These peptides were found to have antinociceptive effects [].

H-Tyr-c[D-Pen-Gly-Phe(p-X)-Pen]-Phe-OH

    Compound Description: These are cyclic enkephalin analogues containing p-bromophenyl-alanine or p-fluoro-substitutions. The p-bromophenyl-alanine-4 analogue displays high selectively and potency for δ-opioid receptors. The p-fluoro-substituted analogue displays high selectively and potency for δ-opioid receptors in the GPI and MVD bioassays [].

pBrBz-[D-(αMe)Leu]3-OH monohydrate and pBrBz-[D-(αMe)‐Leu]4-OBut

    Compound Description: pBrBz-[D-(αMe)Leu]3-OH monohydrate and pBrBz-[D-(αMe)‐Leu]4-OBut are terminally blocked homopeptides of (αMe)Leu, a chiral Cα-methylated, γ-branched α-amino acid [].

Boc-Phe-His-Leu (OH)/Val-Ile-His-NH2 (8a) and N-[(2S)-2-[(tert-butylsulfonyl)methyl]-3-phenylpropionyl]-His-Cha (OH)/ Val- NHC4H9-n (8i)

    Compound Description: Boc-Phe-His-Leu (OH)/Val-Ile-His-NH2 (8a) and N-[(2S)-2-[(tert-butylsulfonyl)methyl]-3-phenylpropionyl]-His-Cha (OH)/ Val- NHC4H9-n (8i) are renin inhibitors [].

H-c[Cys (3)-Phe (6)-Phe (7)-DTrp (8)-Lys (9)-Thr (10)-Phe (11)-Cys (14)]-OH (ODT-8)

    Compound Description: H-c[Cys (3)-Phe (6)-Phe (7)-DTrp (8)-Lys (9)-Thr (10)-Phe (11)-Cys (14)]-OH (ODT-8) is a pan-somatostatin analogue [].

c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 and c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2

    Compound Description: c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 and c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2 are cyclic lactam analogues of gamma-MSH (H-Tyr1-Val2-Met3-Gly4-His5-Phe6-Arg7-Trp8-Asp9-Arg10-Phe11-Gly12-OH) with a bulky hydrophobic residue [].

Z-Pro-Arg-7-amido-4-methylcoumarin (7-AMC), N-t-Boc-Val-Pro-Arg-7-AMC, Bz-Phe-Val-Arg-4-nitroanilide (pNA), H-D-Phe-L-Pip-Arg-pNA, (AB)Val-Phe-Pro-Arg-Ser-Phe-Arg-Leu-Lys(DNP)-Asp-OH, and (AB)Val-Ser-Pro-Arg-Ser-Phe-Gln-Lys(DNP)-Asp-OH

    Compound Description: Z-Pro-Arg-7-amido-4-methylcoumarin (7-AMC), N-t-Boc-Val-Pro-Arg-7-AMC, Bz-Phe-Val-Arg-4-nitroanilide (pNA), H-D-Phe-L-Pip-Arg-pNA, (AB)Val-Phe-Pro-Arg-Ser-Phe-Arg-Leu-Lys(DNP)-Asp-OH, and (AB)Val-Ser-Pro-Arg-Ser-Phe-Gln-Lys(DNP)-Asp-OH are substrates of alpha-thrombin [].

H-Tyr-D-Cys-Phe-D-Pen-OH

    Compound Description: H-Tyr-D-Cys-Phe-D-Pen-OH is a cyclic, delta opioid receptor-selective tetrapeptide where Pen, penicillamine, is beta-beta-dimethylcysteine [].

Overview

Source
H-D-Phe(4-Guad-Pmc)-OH is derived from the amino acid phenylalanine, modified with a guanidine group and a Pmc (2-(4-methylphenyl)carbamoyl) protecting group. This compound is primarily utilized in peptide synthesis and drug development due to its unique structural features.

Classification
H-D-Phe(4-Guad-Pmc)-OH belongs to the class of amino acid derivatives and is classified as a peptide building block. Its modifications enhance its utility in creating bioactive peptides and pharmaceuticals.

Synthesis Analysis

Methods
The synthesis of H-D-Phe(4-Guad-Pmc)-OH typically involves several steps:

  1. Protection of Phenylalanine: The amino group of phenylalanine is protected using the Pmc group to prevent unwanted reactions during subsequent steps.
  2. Guanidination: The protected phenylalanine undergoes guanidination to introduce the guanidine moiety. This can be achieved through the reaction with appropriate guanidine sources under acidic or basic conditions.
  3. Deprotection: Finally, the Pmc group is removed to yield H-D-Phe(4-Guad-Pmc)-OH.

Technical Details
Reactions are conducted under controlled temperatures and pH levels to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the synthesis.

Molecular Structure Analysis

Structure
The molecular structure of H-D-Phe(4-Guad-Pmc)-OH features a central phenylalanine backbone with a guanidine side chain. The Pmc group is attached to the nitrogen atom of the amino group, which is crucial for protecting the amine during synthesis.

Data

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O
  • Molecular Weight: Approximately 284.35 g/mol
  • Structure Visualization: The compound can be represented in 2D or 3D models using molecular visualization software.
Chemical Reactions Analysis

Reactions
H-D-Phe(4-Guad-Pmc)-OH participates in various chemical reactions, including:

  1. Peptide Bond Formation: It can react with other amino acids or peptide fragments to form peptide bonds, facilitating peptide synthesis.
  2. Coupling Reactions: Utilized in coupling reactions with activated carboxylic acids or other electrophiles.
  3. Deprotection Reactions: The Pmc group can be selectively removed using mild acidic conditions.

Technical Details
The reactivity of H-D-Phe(4-Guad-Pmc)-OH is influenced by factors such as solvent choice, temperature, and concentration of reactants.

Mechanism of Action

Process
The mechanism by which H-D-Phe(4-Guad-Pmc)-OH exerts its effects primarily relates to its role in peptide synthesis and potential biological activity:

  1. Peptide Synthesis: It acts as a building block for synthesizing peptides that may exhibit therapeutic effects.
  2. Biological Activity: The guanidine moiety may enhance binding affinity to biological targets, influencing enzymatic activity or receptor interactions.

Data
Research indicates that derivatives containing guanidine groups often exhibit increased potency in biological assays, suggesting significant implications for drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of an active amine group.

Relevant data from studies indicate that modifications at the phenylalanine position can significantly alter pharmacokinetic properties, enhancing bioavailability and efficacy.

Applications

H-D-Phe(4-Guad-Pmc)-OH finds applications in several scientific fields:

  1. Peptide Synthesis: Widely used as a building block for synthesizing bioactive peptides for research and therapeutic purposes.
  2. Drug Development: Investigated for potential use in developing new drugs targeting specific biological pathways.
  3. Biotechnology Research: Employed in studies exploring protein interactions and enzyme mechanisms due to its unique structural properties.

Properties

CAS Number

1241679-45-7

Product Name

H-D-Phe(4-Guad-Pmc)-OH

IUPAC Name

(2R)-2-amino-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid

Molecular Formula

C24H32N4O5S

Molecular Weight

488.6

InChI

InChI=1S/C24H32N4O5S/c1-13-14(2)21(15(3)18-10-11-24(4,5)33-20(13)18)34(31,32)28-23(26)27-17-8-6-16(7-9-17)12-19(25)22(29)30/h6-9,19H,10-12,25H2,1-5H3,(H,29,30)(H3,26,27,28)/t19-/m1/s1

InChI Key

UYPUAAOTARCBMF-LJQANCHMSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.